Mupirocin lithium

Catalog No.
S950019
CAS No.
73346-79-9
M.F
C26H43LiO9
M. Wt
506.561
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mupirocin lithium

CAS Number

73346-79-9

Product Name

Mupirocin lithium

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

Molecular Formula

C26H43LiO9

Molecular Weight

506.561

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M

SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O

Synonyms

L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-, 8-carboxyoctyl ester, lithium salt, (2E)- (9CI); L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hy

Studying Mupirocin Resistance:

Mupirocin lithium is used to study the development and mechanisms of resistance to mupirocin in various bacterial species, particularly Staphylococcus aureus. Researchers utilize it to assess the emergence and prevalence of resistant strains, allowing for a better understanding of this growing public health concern. Studies often involve exposing bacterial cultures to varying concentrations of mupirocin lithium and analyzing their growth patterns and genetic mutations associated with resistance. [Source: National Institutes of Health. ""]

Investigating Mycoplasma Susceptibility:

Mupirocin lithium can be employed to investigate the susceptibility of Mycoplasma species to mupirocin. Mycoplasma are a unique group of bacteria lacking a cell wall, making them inherently resistant to many antibiotics. Studies using mupirocin lithium help determine the effectiveness of this drug against these atypical pathogens and inform treatment strategies for Mycoplasma infections. [Source: National Institutes of Health. ""]

Selective Enumeration of Bifidobacteria:

Mupirocin lithium, in combination with specific culture media, serves as a selective agent in the enumeration of Bifidobacteria from fermented milk products. This application leverages the fact that mupirocin inhibits the growth of most other bacteria commonly found in these products, allowing for the isolation and quantification of Bifidobacteria, which are considered beneficial gut bacteria. [Source: ""]

Other Research Applications:

Beyond the specific examples mentioned, mupirocin lithium may also be used in various other research settings, such as:

  • Investigating the interaction of mupirocin with other drugs or treatments.
  • Studying the impact of mupirocin on bacterial biofilms.
  • Exploring the potential of mupirocin for topical or localized applications.
  • Origin: Isolated from Pseudomonas fluorescens [].
  • Significance: Mupirocin lithium is a research tool used to study the antibacterial properties of mupirocin, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) [].

Molecular Structure Analysis

Mupirocin lithium has a complex molecular structure with several key features:

  • Core Structure: It contains a 26-carbon backbone with multiple functional groups, including carboxylic acids, alcohols, and an ester linkage [].
  • Lithium Ion: The lithium ion (Li+) interacts with the carboxylic acid group, making the molecule more water-soluble [].
  • Notable Aspect: The presence of a unique macrocyclic lactone ring is crucial for mupirocin's antibacterial activity []. This ring structure allows the molecule to bind to a specific bacterial enzyme, inhibiting protein synthesis [].

Chemical Reactions Analysis

  • Synthesis: The natural production of mupirocin by Pseudomonas fluorescens is a complex biosynthetic pathway that is not currently replicated commercially []. Mupirocin lithium is likely produced through a reaction between mupirocin and lithium hydroxide, but the specific details are not readily available in scientific literature.
  • Mechanism of Action: Mupirocin inhibits isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis in bacteria []. This disrupts bacterial growth and can lead to cell death.
  • Decomposition: Information on the specific decomposition pathways of mupirocin lithium is limited in scientific research.

Physical And Chemical Properties Analysis

  • Molecular Formula: C26H43LiO9 []
  • Molecular Weight: 506.56 g/mol []
  • Appearance: White to off-white powder []
  • Solubility: Freely soluble in water []
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.

Mupirocin lithium acts by inhibiting isoleucyl-tRNA synthetase, an enzyme responsible for attaching isoleucine to tRNA molecules during protein synthesis in bacteria []. This disrupts the formation of essential proteins, ultimately leading to bacterial cell death [].

Mupirocin lithium is generally considered safe for topical use; however, some studies suggest potential for irritation or allergic reactions at the application site []. As with any research chemical, it is essential to handle mupirocin lithium with proper personal protective equipment and adhere to laboratory safety protocols.

Dates

Modify: 2023-08-15
Hatfield, S. M., J. J. Leyden, and M. I. Parenti. /Mupirocin: A Topical Antibiotic with a Unique Structure and Mechanism of Action./ PubMed (1987): 761-70. Http://www.ncbi.nlm.nih.gov. Web. 5 Aug. 2012.

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